(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
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Overview
Description
The compound (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a complex organic molecule featuring a benzo[d]thiazole core, an acetamido group, and a chlorophenyl acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzo[d]thiazole, 2-chlorobenzaldehyde, and acetic anhydride.
Step 1 Formation of the Benzo[d]thiazole Core: The initial step involves the formation of the benzo[d]thiazole core through a cyclization reaction. This is achieved by reacting 2-aminobenzo[d]thiazole with 2-chlorobenzaldehyde under acidic conditions.
Step 2 Acetamidation: The resulting intermediate is then subjected to acetamidation using acetic anhydride to introduce the acetamido group.
Step 3 Introduction of the Acrylamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and acetamido groups.
Reduction: Reduction reactions can target the acrylamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Amines or alcohols are common products.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Studies have shown potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It may inhibit specific enzymes, useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents.
Cancer Research: Preliminary studies indicate possible anti-cancer properties.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial activity may involve binding to bacterial enzymes, disrupting their function. In cancer research, it might inhibit cell proliferation by interfering with signaling pathways critical for tumor growth.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylacrylamide
- (2E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-chlorophenyl)acrylamide
Uniqueness
The presence of the 2-chlorophenyl group in (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structure may result in different pharmacokinetics and dynamics, making it a valuable compound for further research.
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14(26)23-16-8-9-18-19(13-16)29-21(25(18)11-12-28-2)24-20(27)10-7-15-5-3-4-6-17(15)22/h3-10,13H,11-12H2,1-2H3,(H,23,26)/b10-7+,24-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYFMNVSLTVKLT-FDBQSXIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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